molecular formula C35H50O8 B1251055 Avermectin A1a aglycone

Avermectin A1a aglycone

Cat. No. B1251055
M. Wt: 598.8 g/mol
InChI Key: FZZBQPABSWVSND-UBDJLKLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A1a aglycone is a member of pyrans.

Scientific Research Applications

Biosynthesis and Genetic Engineering

  • Biosynthesis of Deoxysugar L-oleandrose in Avermectins

    A study demonstrated the biosynthesis of the deoxysugar L-oleandrose, essential for avermectin production, through the expression of Streptomyces avermitilis genes in Streptomyces lividans. This research provided insights into the mechanism of 2,6-deoxysugar biosynthesis and the possibility of creating novel avermectins through genetic engineering (Wohlert et al., 2001).

  • Glycosyltransferase AveBI Characterization

    The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized for its role in the iterative addition of L-oleandrose to avermectin aglycones. This study highlighted the enzyme's reversibility and flexibility in sugar nucleotide substrates, contributing to the diversity of avermectin variants (Zhang et al., 2006).

  • Gene Cluster Organization for Avermectin Biosynthesis

    Research on the gene cluster responsible for avermectin biosynthesis in Streptomyces avermitilis revealed the enzymatic domains in polyketide synthases crucial for the formation of avermectin aglycons. This study provided valuable information on the genetic and enzymatic basis of avermectin biosynthesis (Ikeda et al., 2001).

  • Heterologous Expression of Avermectins Biosynthetic Gene Cluster

    A study on the construction of a Bacterial Artificial Chromosome library of Streptomyces avermitilis led to the heterologous expression of the Avermectins biosynthetic gene cluster. This research facilitated the development of novel Avermectin derivatives and provided elements for Avermectins synthetic biology studies (Deng et al., 2017).

Chemical Synthesis and Modification

  • Synthesis and Bioactivities of Avermectin Derivatives

    A study on the synthesis of novel avermectin B2a aglycon derivatives revealed their potential in insecticidal, acaricidal, and fungicidal activities. The research also provided insights into structural modifications that enhance bioactivity (Huang et al., 2020).

  • Stereodivergent Synthesis of Avermectins

    Research on a stereodivergent approach to spiroketal fragment synthesis in avermectins highlighted the potential for creating diverse avermectin derivatives through controlled aldol reactions (Brady et al., 2014).

Biotechnological and Agricultural Applications

  • Avermectin Production Enhancement

    A study demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis significantly increased avermectin production. This finding presents a new avenue for enhancing the production of avermectins and potentially other antibiotics (Qiu et al., 2011).

  • Nanotechnology in Avermectin Production

    Research showed that nanosecond pulsed electric fields (nsPEFs) could improve avermectin production in Streptomyces avermitilis, providing an innovative approach to enhance output in the fermentation industry (Guo et al., 2016).

  • Multifunctional Avermectin Nanoparticles for Agriculture

    A study on the development of multifunctional avermectin nanoparticles showed improved bioactivity and transportation in rice, suggesting potential agricultural applications (Wang et al., 2018).

properties

Product Name

Avermectin A1a aglycone

Molecular Formula

C35H50O8

Molecular Weight

598.8 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1

InChI Key

FZZBQPABSWVSND-UBDJLKLUSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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